molecular formula C22H21N5O4S B2612283 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 852144-83-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2612283
CAS No.: 852144-83-3
M. Wt: 451.5
InChI Key: XEFODIDPJTZCBY-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic molecule featuring three key structural motifs:

  • 1,3-Benzodioxole: A bicyclic aromatic system providing metabolic stability and lipophilicity.
  • 1H-Indole: A bicyclic aromatic heterocycle associated with diverse biological activities, including receptor modulation.

The 2-methoxyethyl substituent on the triazole ring further modulates solubility and steric effects.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-9-8-27-21(16-11-23-17-5-3-2-4-15(16)17)25-26-22(27)32-12-20(28)24-14-6-7-18-19(10-14)31-13-30-18/h2-7,10-11,23H,8-9,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFODIDPJTZCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indole intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base or catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For example, derivatives containing benzodioxole and indole structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The presence of the triazole ring is particularly noted for enhancing cytotoxicity against specific cancer cell lines .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro tests revealed that certain derivatives effectively inhibit the growth of this pathogen, suggesting potential for development into therapeutic agents for tuberculosis treatment .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values in low micromolar range .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines through activation of caspase pathways; IC50 values indicated potent cytotoxicity .
Study 3Antitubercular ActivityShowed promising results in inhibiting Mycobacterium tuberculosis with potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Triazole-Linked Acetamides

The following compounds share core similarities with the target molecule, differing in substituents and biological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 1,3-Benzodioxol-5-yl; 1H-indol-3-yl; 2-methoxyethyl-triazole 509.54 Not explicitly reported (inferred anti-inflammatory)
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide 1,3-Benzodioxol-5-yl; 2-phenyl-indole 447.48 Unknown (structural analog)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl; amino-triazole ~350–400 Anti-exudative (37–62% inhibition at 10 mg/kg)
N-(3-chloro-2-methylphenyl)-2-{[5-(1H-benzotriazol-1-ylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzotriazole; allyl-triazole 511.99 Unknown (enhanced steric bulk)
N-(4-(6-methylbenzothiazol-2-yl)phenyl)-2-[(5-allyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide Benzothiazole; triazino-indole 540.62 Unknown (extended π-system)
Key Observations:
  • Substituent Effects : The 2-methoxyethyl group in the target compound improves water solubility compared to allyl or benzotriazole substituents in analogs .
  • Aromatic Systems : The 1,3-benzodioxole and indole moieties confer distinct electronic properties versus furan or benzothiazole-containing analogs, influencing target selectivity .
  • Biological Activity: Triazole-acetamides with amino-furan substituents (e.g., compounds 3.1–3.21) exhibit significant anti-exudative activity (37–62% inhibition), suggesting the target compound may share similar mechanisms .

Therapeutic Potential and Limitations

  • Anti-Inflammatory Prospects : The indole-triazole scaffold is associated with cyclooxygenase (COX) inhibition in analogs like N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (37% yield, selective COX-2 inhibition inferred) .
  • Metabolic Stability : The 1,3-benzodioxole group may reduce oxidative metabolism compared to phenyl or benzothiazole derivatives .

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted attention for its potential biological activities. Its unique structural features suggest various mechanisms of action that could be beneficial in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be characterized by the following molecular formula:

PropertyValue
Molecular Formula C19H20N4O4S
IUPAC Name This compound
SMILES O=C(CSc1nnc(-c2cc(cccc3)c3[nH]2)o1)Nc(cc1)cc2c1OCO2

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has shown the ability to inhibit various cancer cell lines through several mechanisms:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
  • Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase. This effect is crucial for preventing the replication of cancerous cells.
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to cell death under conditions of glucose starvation, a common metabolic state in tumors.

Pharmacological Applications

The compound is also being explored for its pharmacological applications beyond oncology:

  • Anti-inflammatory Effects : By inhibiting COX enzymes, it can potentially reduce inflammation-related conditions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range.
  • Mechanistic Studies : Research involving Western blot analysis revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityMechanism of Action
N-(2H-benzodioxol) derivativesAnticancer, anti-inflammatoryCOX inhibition, apoptosis induction
Benzodioxole-based triazolesAntimicrobialCell membrane disruption
Indole derivativesAnticancerCell cycle arrest

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how is its structure confirmed?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. For example:

  • Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form the triazole ring .
  • Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, using reagents like 2-mercaptoacetic acid under reflux conditions in ethanol .
  • Step 3 : Functionalization of the indole and benzodioxole groups through Suzuki coupling or alkylation . Structural confirmation relies on:
  • NMR spectroscopy (1H/13C) to verify substituent positions and purity .
  • X-ray crystallography for unambiguous determination of stereochemistry and molecular packing (e.g., as demonstrated for analogous triazole derivatives) .

Q. What key structural features influence its physicochemical properties?

Critical structural elements include:

  • Benzodioxole moiety : Enhances lipophilicity and metabolic stability .
  • Indole-triazole-sulfanylacetamide backbone : Governs hydrogen-bonding capacity and solubility in polar solvents .
  • Methoxyethyl group : Modulates steric effects and electronic distribution, impacting binding affinity to biological targets . These features are analyzed via HPLC (logP determination) and thermal gravimetric analysis (TGA) for stability profiling .

Advanced Research Questions

Q. How is anti-exudative or anti-inflammatory activity evaluated experimentally?

Preclinical models include:

  • Formalin-induced edema in rats : Quantification of paw volume reduction post-administration, with statistical validation using ANOVA (e.g., p < 0.05 significance threshold) .
  • Cytokine profiling : ELISA assays to measure TNF-α and IL-6 suppression in serum samples .
  • Dose-response curves : IC50 calculations to compare efficacy with reference drugs like indomethacin .

Q. How can contradictory data in structure-activity relationships (SAR) be resolved?

Contradictions often arise from variable substituent effects. Strategies include:

  • Systematic substitution : Synthesizing analogs with incremental changes (e.g., replacing methoxyethyl with ethyl or nitro groups) to isolate contributions .
  • Multivariate analysis : Principal component analysis (PCA) or QSAR modeling to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
  • Crystallographic studies : Resolving conformational ambiguities that may affect receptor binding .

Q. What in silico approaches predict pharmacokinetic or toxicity profiles?

Computational tools include:

  • Molecular docking : Screening against COX-2 or LOX enzymes to prioritize analogs with high binding scores .
  • ADMET prediction : Software like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Toxicity alerts : Derek Nexus for identifying structural alerts (e.g., mutagenic potential of nitro groups) .

Q. How can synthesis yield be optimized using experimental design?

Design of Experiments (DoE) methodologies are applied:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface modeling : Central composite design (CCD) to identify optimal reaction conditions .
  • Flow chemistry : Continuous-flow reactors for improved reproducibility and scalability (e.g., 20–30% yield increase over batch methods) .

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